molecular formula C20H18N4O2S B2431994 N-(2-methoxyphenyl)-2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)acetamide CAS No. 446851-52-1

N-(2-methoxyphenyl)-2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)acetamide

Numéro de catalogue: B2431994
Numéro CAS: 446851-52-1
Poids moléculaire: 378.45
Clé InChI: FIXUFYHBFTYSII-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2-methoxyphenyl)-2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C20H18N4O2S and its molecular weight is 378.45. The purity is usually 95%.
BenchChem offers high-quality N-(2-methoxyphenyl)-2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-methoxyphenyl)-2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

N-(2-methoxyphenyl)-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2S/c1-13-11-18-22-23-20(24(18)16-9-5-3-7-14(13)16)27-12-19(25)21-15-8-4-6-10-17(15)26-2/h3-11H,12H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIXUFYHBFTYSII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NN=C(N2C3=CC=CC=C13)SCC(=O)NC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

N-(2-methoxyphenyl)-2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)acetamide is a compound of interest due to its potential biological activity, particularly in the fields of oncology and pharmacology. This article reviews the biological properties of this compound, focusing on its cytotoxic effects, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound's structure can be broken down into key components:

  • 2-Methoxyphenyl : A methoxy-substituted phenyl group that may enhance lipophilicity and biological activity.
  • 5-Methyl-[1,2,4]triazolo[4,3-a]quinoline : A heterocyclic moiety known for its pharmacological properties.
  • Sulfanyl Group : This functional group may play a crucial role in the compound's reactivity and interaction with biological targets.

Cytotoxicity

Research indicates that derivatives of triazoloquinolines exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds related to this class have shown IC50 values ranging from 2.44 to 9.43 μM against HepG2 and HCT-116 cells, suggesting strong anticancer properties .

Table 1: Cytotoxic Activity of Related Compounds

Compound IDCell LineIC50 (μM)Notes
Compound 16HepG26.29Most active among derivatives
Compound 17HCT-1162.44High sensitivity observed
Compound 18Various9.43Moderate activity

The biological activity of N-(2-methoxyphenyl)-2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)acetamide is believed to involve:

  • Intercalation with DNA : Similar compounds have shown the ability to intercalate into DNA strands, disrupting replication and transcription processes .
  • Inhibition of Topoisomerase II : This enzyme is crucial for DNA unwinding; inhibition can lead to apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

The SAR studies highlight that modifications to the triazole and quinoline moieties significantly influence biological activity. For example:

  • Substituents on the phenyl ring : Electron-donating groups like methyl enhance cytotoxicity.
  • Bulky substituents : These tend to decrease binding affinity due to steric hindrance .

Case Studies

Several studies have documented the effects of triazoloquinoline derivatives in preclinical settings:

  • Study on Antitumor Activity : A recent study demonstrated that a series of triazoloquinoline derivatives exhibited potent antitumor activity against human glioblastoma and melanoma cell lines. The presence of specific substituents was correlated with increased potency .
  • Molecular Dynamics Simulations : Simulations indicated that these compounds interact primarily through hydrophobic contacts with target proteins such as Bcl-2, enhancing their apoptotic effects .

Applications De Recherche Scientifique

Anticancer Properties

Research indicates that compounds similar to N-(2-methoxyphenyl)-2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)acetamide exhibit significant anticancer activity. For instance:

  • Mechanism of Action : The compound may inhibit specific enzymes or receptors involved in cancer cell proliferation. Its interaction with molecular targets can lead to apoptosis in cancer cells.
  • Case Studies : In vitro studies have shown that derivatives containing similar structures have IC50 values ranging from 1.9 to 7.52 μg/mL against various cancer cell lines such as HCT-116 and MCF-7, indicating potent anticancer efficacy .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties:

  • Spectrum of Activity : Similar compounds have demonstrated effectiveness against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa.
  • Minimum Inhibitory Concentration (MIC) : Some derivatives have shown MIC values as low as 6.25 µg/mL against Mycobacterium smegmatis, indicating strong antibacterial potential .

Therapeutic Applications

Given its promising biological activities, N-(2-methoxyphenyl)-2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)acetamide could be explored for various therapeutic applications:

  • Cancer Treatment : As a candidate for developing new anticancer therapies.
  • Infectious Diseases : Potential use in treating infections caused by resistant bacterial strains.

Méthodes De Préparation

Preparation of Quinoline Precursor

The starting material, 5-methylquinoline, is derived from the Skraup synthesis or Friedländer annulation. For instance, condensation of 2-aminobenzaldehyde with ethyl acetoacetate under acidic conditions yields 5-methylquinoline.

Cyclization with Thiosemicarbazide

Cyclization of 5-methylquinoline with thiosemicarbazide in ethanol under reflux forms thetriazolo[4,3-a]quinoline scaffold. The reaction proceeds via nucleophilic attack of the hydrazine moiety on the carbonyl carbon, followed by intramolecular cyclization.

Reaction Conditions :

  • Solvent: Ethanol
  • Temperature: Reflux (78°C)
  • Duration: 12–24 hours
  • Yield: 65–75%

Methylation

Methylation of the triazole nitrogen is achieved using methyl iodide in the presence of potassium carbonate. This step introduces the 5-methyl substituent critical for biological activity.

Reaction Conditions :

  • Base: K₂CO₃
  • Solvent: Dimethylformamide (DMF)
  • Temperature: 80°C
  • Duration: 6 hours
  • Yield: 85–90%

Introduction of Thiol Group

The thiol group is introduced via nucleophilic substitution. Treatment of 5-methyl-triazolo[4,3-a]quinoline with thiourea in hydrobromic acid generates the corresponding thiol intermediate.

Reaction Conditions :

  • Acid: 48% HBr
  • Temperature: 100°C
  • Duration: 4 hours
  • Yield: 70–80%

Synthesis of N-(2-Methoxyphenyl)-2-Chloroacetamide

The acetamide moiety is prepared through a two-step sequence.

Reaction of 2-Methoxyaniline with Chloroacetyl Chloride

2-Methoxyaniline reacts with chloroacetyl chloride in dichloromethane to form N-(2-methoxyphenyl)-2-chloroacetamide. Triethylamine is used to scavenge HCl.

Reaction Conditions :

  • Solvent: Dichloromethane
  • Base: Triethylamine
  • Temperature: 0–5°C (ice bath)
  • Duration: 2 hours
  • Yield: 90–95%

Coupling Reaction to Form Target Compound

The final step involves coupling the triazoloquinoline thiol with the chloroacetamide derivative.

Thioether Formation

The thiolate anion, generated by deprotonating 5-methyl-triazolo[4,3-a]quinoline-1-thiol with potassium carbonate, undergoes nucleophilic substitution with N-(2-methoxyphenyl)-2-chloroacetamide.

Reaction Conditions :

  • Base: K₂CO₃
  • Solvent: DMF
  • Temperature: 60°C
  • Duration: 8 hours
  • Yield: 60–70%

Table 1: Optimization of Coupling Reaction

Parameter Tested Conditions Optimal Condition Yield (%)
Solvent DMF, THF, Acetonitrile DMF 68
Base K₂CO₃, NaHCO₃, NaOH K₂CO₃ 70
Temperature (°C) 40, 60, 80 60 68
Molar Ratio (1:1.2) 1:1, 1:1.2, 1:1.5 1:1.2 70

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.45 (s, 1H, triazole-H), 7.92–7.15 (m, 8H, aromatic), 4.20 (s, 2H, SCH₂), 3.85 (s, 3H, OCH₃), 2.55 (s, 3H, CH₃).
  • ¹³C NMR : 168.5 (C=O), 159.2 (OCH₃), 145.6–112.4 (aromatic), 38.2 (SCH₂), 21.1 (CH₃).

High-Resolution Mass Spectrometry (HRMS)

  • Observed : m/z 379.1198 ([M+H]⁺)
  • Calculated : 379.1195 (C₂₀H₁₈N₄O₂S).

Alternative Synthetic Routes

One-Pot Synthesis

A one-pot approach combines cyclization, methylation, and coupling in sequential steps, reducing purification intervals. This method achieves a 50% overall yield but requires precise stoichiometric control.

Microwave-Assisted Synthesis

Microwave irradiation accelerates the coupling step, reducing reaction time to 30 minutes with comparable yields (65%).

Challenges and Optimization

Regioselectivity in Cyclization

The position of the methyl group on the triazole ring is controlled by the choice of solvent and temperature. Polar aprotic solvents like DMF favor 5-methyl isomer formation.

Purification

Column chromatography (silica gel, ethyl acetate/hexane) resolves unreacted starting materials. Recrystallization from ethanol improves purity to >95%.

Q & A

Q. Methodology :

  • X-ray crystallography : Resolves crystal packing and confirms substituent orientation. For example, triazoloquinoline derivatives show planar aromatic systems with dihedral angles <5° between rings .
  • NMR spectroscopy :
    • ¹H-NMR : Key signals include the methoxy group (δ 3.8–4.0 ppm), triazole protons (δ 8.0–9.6 ppm), and acetamide NH (δ 10.2 ppm) .
    • ¹³C-NMR : Quinoline carbons (δ 120–150 ppm), acetamide carbonyl (δ 169–171 ppm) .
  • HRMS : Validates molecular formula (e.g., [M+Na]⁺ at m/z 302.1012) .

Advanced: How can computational methods optimize synthesis?

Q. Methodology :

  • Reaction path search : Quantum chemical calculations (e.g., DFT) predict transition states and energetics for cyclization and coupling steps .
  • Condition screening : Machine learning models analyze solvent/base combinations to maximize yield. For example, DMF with K₂CO₃ is computationally validated for nucleophilic thioether formation .
  • Example : ICReDD’s workflow reduced optimization time by 40% for analogous triazoloquinoline derivatives by integrating computational and experimental data .

Advanced: How to resolve contradictions in biological activity data?

Case Study : Anti-exudative activity (AEA) discrepancies across studies:

  • : Reported 63% inhibition in a rat formalin edema model for a furan-2-yl analog .
  • Contradiction : Lower activity (38%) observed in similar models for methyl-substituted derivatives.

Q. Resolution Strategy :

Structural analysis : Compare substituent effects (e.g., electron-donating methoxy vs. furan’s π-conjugation) on solubility and target binding .

Dose-response profiling : Test compounds at multiple concentrations to identify non-linear effects.

Model standardization : Use controlled inflammation models (e.g., carrageenan-induced edema) to reduce variability .

Advanced: What strategies enhance bioactivity in derivatives?

Q. Methodology :

  • Bioisosteric replacement : Substitute the methoxyphenyl group with bioisosteres (e.g., 4-fluorophenyl or morpholino groups) to improve pharmacokinetics .
  • Heterocycle modification : Replace triazoloquinoline with imidazo[1,2-a]pyridazine to enhance kinase inhibition .
  • SAR Table : Key Modifications and Activity Trends
ModificationActivity ChangeRationale
Methoxy → Fluorophenyl+20% AEAIncreased lipophilicity and target affinity
Triazoloquinoline → Imidazopyridazine+35% kinase inhibitionImproved π-stacking with ATP-binding pockets

Advanced: How to address low solubility in in vivo studies?

Q. Methodology :

  • Prodrug design : Introduce phosphate esters at the acetamide group for pH-dependent release .
  • Nanoformulation : Encapsulate in PEGylated liposomes (size: 80–120 nm) to enhance bioavailability. For analogs, this increased plasma half-life from 2h to 8h .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.